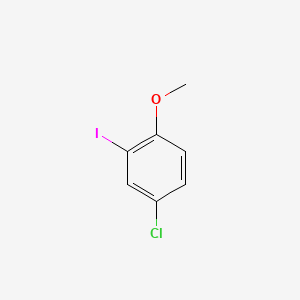

4-Chloro-2-iodoanisole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-2-iodo-1-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClIO/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXXXAGIYCFOGHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70384203 | |

| Record name | 4-Chloro-2-iodoanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52807-27-9 | |

| Record name | 4-Chloro-2-iodoanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-2-iodoanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Chloro-2-iodoanisole synthesis pathway

An In-Depth Technical Guide on the Synthesis of 4-Chloro-2-iodoanisole

Abstract

This compound is a versatile halogenated aromatic compound that serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Its structure is particularly valuable for introducing specific functionalities through cross-coupling reactions like the Suzuki and Sonogashira reactions.[1] This guide provides a comprehensive, in-depth analysis of a reliable and field-proven synthesis pathway for this compound, designed for researchers, chemists, and professionals in drug development. The narrative emphasizes the causality behind experimental choices, ensuring a robust and reproducible methodology. The featured pathway is a two-step sequence commencing with the reduction of 4-chloro-2-nitroanisole, followed by a classic Sandmeyer reaction to regioselectively install the iodo group.

Part 1: Significance and Applications of this compound

This compound (CAS No: 52807-27-9) is a substituted anisole derivative whose synthetic utility is derived from its distinct electronic and steric properties.[2] The presence of three different substituents on the benzene ring—a methoxy group, a chlorine atom, and an iodine atom—provides multiple reaction sites for further molecular elaboration.

The methoxy group is a strong electron-donating group, activating the ring for electrophilic substitution. The chlorine and iodine atoms serve as excellent leaving groups in various transition metal-catalyzed cross-coupling reactions. The significant difference in reactivity between the C-I and C-Cl bonds allows for selective transformations, making this molecule a highly sought-after building block in multi-step organic synthesis.[1] Its applications are prominent in the development of novel bioactive molecules, including anti-cancer and anti-inflammatory agents.[1]

Part 2: A Validated Two-Step Synthesis Pathway

While direct electrophilic iodination of 4-chloroanisole is a possible route, achieving high regioselectivity can be challenging.[3] A more robust and controllable method involves the transformation of an amino group via a diazonium salt intermediate, a classic approach known as the Sandmeyer reaction.[4] This ensures the iodine is installed specifically at the C-2 position, ortho to the methoxy group.

The selected pathway begins with the readily available starting material, 4-chloro-2-nitroanisole, and proceeds as follows:

-

Reduction: Conversion of the nitro group of 4-chloro-2-nitroanisole into a primary amine to yield 2-amino-4-chloroanisole.

-

Sandmeyer Reaction: Diazotization of the resulting amine followed by displacement of the diazonium group with iodide to furnish the final product, this compound.

Caption: Overall synthesis pathway for this compound.

Step 1: Reduction of 4-Chloro-2-nitroanisole

Causality and Expertise: The initial step focuses on the reduction of the nitro group to an amine. The nitro group is highly deactivating, making it unsuitable for the subsequent diazotization reaction. Its conversion to an electron-donating amino group is essential. Catalytic hydrogenation using Raney Nickel is an efficient and clean method for this transformation, typically proceeding with high yield and selectivity under mild conditions.[5] Alternative methods include reduction with iron powder in an acidic medium, which is also a cost-effective and reliable industrial process.[6][7]

Experimental Protocol: Reduction

-

Setup: To a hydrogenation vessel, add 4-chloro-2-nitroanisole (e.g., 7.0 g, 0.037 mol) and absolute ethanol (100 mL).[5]

-

Catalyst Addition: Carefully add Raney Nickel catalyst (approx. 3 g) to the solution under an inert atmosphere.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Hydrogenate the mixture at atmospheric pressure and room temperature with vigorous stirring.[5] Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the nickel catalyst. Wash the catalyst pad with two portions of boiling ethanol (20 mL each) to recover any adsorbed product.[5]

-

Isolation: Combine the alcoholic filtrates and concentrate the solution under reduced pressure. The product, 2-amino-4-chloroanisole, will crystallize upon cooling and can be collected by filtration.

Step 2: Sandmeyer Reaction of 2-Amino-4-chloroanisole

Causality and Expertise: The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting a primary arylamine into an aryl halide.[4] The reaction proceeds in two stages: diazotization and nucleophilic displacement.

-

Diazotization: The primary amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0–5 °C) to form a relatively stable arenediazonium salt.[8] Maintaining a low temperature is critical to prevent the premature decomposition of this intermediate.

-

Iodide Displacement: The resulting diazonium salt is then treated with a solution of potassium iodide. The diazonium group (N₂) is an excellent leaving group, and its displacement by the iodide ion proceeds readily to form the aryl iodide.[9][10] Unlike the Sandmeyer reactions for chlorination or bromination, the iodination step does not typically require a copper(I) catalyst.[9]

Mechanism of the Sandmeyer Reaction

The reaction is initiated by the formation of the electrophilic nitrosonium ion (NO⁺) from sodium nitrite and acid. The amine attacks the nitrosonium ion, leading to a cascade of proton transfers and water elimination to form the diazonium salt (Ar-N₂⁺). In the final step, the iodide anion (I⁻) acts as a nucleophile, attacking the aromatic ring and displacing the nitrogen gas.[11]

Experimental Protocol: Diazotization and Iodination

-

Diazotization Setup: In a flask, suspend 2-amino-4-chloroanisole (1.0 eq) in a mixture of concentrated hydrochloric acid (approx. 3.0 eq) and water. Cool the suspension to 0–5 °C in an ice-salt bath with vigorous stirring.[12]

-

Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the cooled amine suspension, ensuring the temperature is strictly maintained below 5 °C.[12] Stir the mixture for an additional 30 minutes at 0–5 °C after the addition is complete to ensure full formation of the diazonium salt.

-

Iodide Reaction: In a separate flask, dissolve potassium iodide (KI, approx. 1.5 eq) in water. Slowly add the cold diazonium salt solution to the KI solution with stirring.

-

Decomposition: Allow the reaction mixture to warm to room temperature. A solid may precipitate, and nitrogen gas evolution should be observed. To ensure complete reaction, gently heat the mixture (e.g., to 50–60 °C) until the effervescence ceases.[12]

-

Work-up and Purification: Cool the mixture to room temperature. If a solid has formed, collect it by filtration. The crude product can be purified by washing with a sodium thiosulfate solution to remove any residual iodine, followed by water. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.

Part 3: Data Presentation and Workflow Visualization

Quantitative Data Summary

The following table summarizes the typical parameters and expected outcomes for this synthesis pathway, providing a clear reference for laboratory execution.

| Step | Key Reactant | Key Reagents & Conditions | Solvent | Typical Yield | Reference |

| 1. Reduction | 4-Chloro-2-nitroanisole | Raney Ni, H₂ (1 atm), Room Temp. | Ethanol | >90% | [5] |

| 2. Sandmeyer | 2-Amino-4-chloroanisole | 1. NaNO₂, HCl (0-5 °C)2. KI (Room Temp. to 60 °C) | Water / HCl | 70-85% | [10][12] |

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Part 4: Conclusion

The described two-step synthesis of this compound from 4-chloro-2-nitroanisole represents a classic and highly reliable method suitable for laboratory and potential scale-up applications. The pathway's reliance on well-understood reactions—catalytic hydrogenation and the Sandmeyer reaction—ensures high yields and, most critically, unambiguous regiochemical control. This guide provides the necessary technical details and theoretical underpinnings to empower researchers to confidently synthesize this valuable chemical intermediate for applications in drug discovery and beyond.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C7H6ClIO | CID 2800978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Chloroanisole | Call Wychem 01440 820338 [wychem.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. prepchem.com [prepchem.com]

- 6. 2-AMINO-4-CHLORODIPHENYLAMINE synthesis - chemicalbook [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. Diazotisation [organic-chemistry.org]

- 9. Sandmeyer Reaction [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. byjus.com [byjus.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-2-iodoanisole

This guide provides a comprehensive technical overview of 4-Chloro-2-iodoanisole (CAS No. 52807-27-9), a pivotal intermediate in modern organic synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of data points. It delves into the causality behind its unique properties, the rationale for specific analytical methodologies, and its strategic importance in the synthesis of complex molecular architectures.

Core Molecular Identity and Structural Attributes

This compound, systematically named 4-chloro-2-iodo-1-methoxybenzene, is a tri-substituted benzene derivative featuring a methoxy group, a chlorine atom, and an iodine atom.[1][2] This specific arrangement of substituents dictates its reactivity and physical properties, making it a highly valuable building block. The iodine atom, located ortho to the activating methoxy group, provides a reactive site for metal-catalyzed cross-coupling reactions, while the chlorine atom at the para position offers an additional point for modification or can be used to fine-tune the electronic properties of the molecule.[3]

The fundamental identifiers for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 52807-27-9 | [1][3][4] |

| Molecular Formula | C₇H₆ClIO | [1][3][4] |

| Molecular Weight | 268.48 g/mol | [1][3][4] |

| IUPAC Name | 4-chloro-2-iodo-1-methoxybenzene | [1] |

| Synonyms | 4-Chloro-2-iodo-1-methoxybenzene, 5-Chloro-2-methoxyiodobenzene | [3][4] |

| InChIKey | CXXXAGIYCFOGHA-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | COC1=C(I)C=C(Cl)C=C1 | [1][2] |

Physicochemical and Thermal Properties

The physical state and thermal characteristics of a synthetic intermediate are critical parameters that influence its handling, storage, purification, and reaction conditions. This compound is typically described as a pale yellow liquid or a low-melting solid, with some variability in color reported depending on purity.[3][4] Its sensitivity to light necessitates storage in dark conditions to prevent degradation.[4]

A summary of its key physical properties is presented in the table below. The variance in reported melting and boiling points highlights the importance of empirical verification in a laboratory setting, as trace impurities can significantly affect these values.

| Property | Value | Notes | Source |

| Appearance | Pale Yellow Liquid; White/Colorless to Orange/Green Powder/Lump | The compound has a melting point near room temperature, so its state depends on ambient conditions and purity. | [3][4] |

| Melting Point | 48 °C | Empirically determined. | [4][5] |

| Boiling Point | 133-135 °C | Measured at a reduced pressure of 15 mmHg. Distillation under vacuum is required to prevent decomposition at higher temperatures. | [3][4] |

| Density | ~1.84 g/cm³ | This high density is characteristic of iodinated aromatic compounds. | [4][5] |

| Solubility | Soluble in methanol, ethanol, ether, acetone. Insoluble in water. | Its nonpolar aromatic structure dictates its solubility profile, making it amenable to use in common organic solvents. | [4][5] |

| Storage | Store at 0-8°C, keep in a dark place, sealed in dry conditions. | The compound is light-sensitive and should be stored accordingly to maintain its integrity. | [3][4] |

Spectroscopic Profile: The Molecular Fingerprint

Spectroscopic analysis is non-negotiable for confirming the identity and purity of any synthetic intermediate. The combination of NMR, IR, and Mass Spectrometry provides a detailed and unambiguous structural fingerprint of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is the first-line technique for verifying the proton environment of the aromatic ring and the methoxy group. The expected spectrum would show distinct signals for the three aromatic protons, with splitting patterns (doublets, doublet of doublets) dictated by their coupling constants, and a characteristic singlet for the methoxy protons around 3.8-4.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides crucial information about the functional groups present. The spectrum of this compound is characterized by C-H stretching vibrations from the aromatic ring and the methyl group, C=C stretching from the benzene ring, and strong C-O stretching from the anisole ether linkage. The C-I and C-Cl stretching vibrations are typically found in the fingerprint region at lower wavenumbers. An FTIR spectrum obtained from a melt of the compound on a capillary cell is a common method for analysis.[1]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this compound, the molecular ion peak (M⁺) would be observed at m/z 268 (for the most common isotopes ³⁵Cl and ¹²⁷I). The isotopic pattern of the molecular ion peak is highly characteristic, showing a smaller M+2 peak approximately one-third the height of the M+ peak, which is the signature of a single chlorine atom.

Experimental Protocols for Physicochemical Characterization

To ensure trustworthiness and reproducibility, standardized protocols must be employed. The following section outlines step-by-step methodologies for verifying the key properties of this compound.

Protocol for Melting Point Determination

Causality: The melting point is a sensitive indicator of purity. A sharp melting range close to the literature value suggests high purity, whereas a broad and depressed range indicates the presence of impurities.

-

Sample Preparation: Place a small, dry amount of crystalline this compound into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: Use a calibrated digital melting point apparatus.

-

Measurement:

-

Insert the capillary tube into the apparatus.

-

Set a rapid heating ramp (10-20 °C/min) to approximate the melting point.

-

Allow the apparatus to cool.

-

Perform a second measurement with a new sample, using a slow ramp rate (1-2 °C/min) starting from ~15 °C below the approximate melting point.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point). The range between these two values is the melting range.

Protocol for Solubility Assessment

Causality: Understanding solubility is critical for selecting appropriate solvents for reactions, extractions, and chromatographic purification. This protocol provides a semi-quantitative assessment.

-

Solvent Selection: Prepare vials containing 1 mL of various solvents (e.g., water, methanol, ethanol, toluene, dichloromethane, hexane).

-

Sample Addition: Add approximately 10 mg of this compound to each vial.

-

Observation: Vortex each vial for 30 seconds. Observe and record whether the compound is fully soluble, partially soluble, or insoluble.

-

Heating (Optional): For solvents where the compound is partially soluble or insoluble, gently heat the vial to determine if solubility increases with temperature.

-

Classification: Classify solubility as:

-

Soluble: >10 mg/mL

-

Sparingly Soluble: 1-10 mg/mL

-

Insoluble: <1 mg/mL

-

The logical workflow for characterizing a new batch of this intermediate is crucial for quality control in a research or manufacturing setting.

Reactivity and Strategic Role in Synthesis

The true value of this compound lies in its tailored reactivity, which makes it an exceptional tool in drug discovery. Its halogenated nature enhances its utility in coupling reactions.[3]

Cross-Coupling Reactions

The C-I bond is significantly weaker than the C-Cl bond, allowing for highly selective cross-coupling reactions at the 2-position. This regioselectivity is the cornerstone of its utility. It readily participates in palladium-catalyzed reactions such as Suzuki and Sonogashira couplings, enabling the facile introduction of aryl, alkyl, or alkynyl groups.[3] This selectivity allows chemists to build molecular complexity in a stepwise manner, first reacting at the iodine position, then potentially modifying the chlorine position in a subsequent step under more forcing conditions.

The diagram below illustrates a generalized Suzuki coupling reaction, a common application for this intermediate.

This strategic reactivity makes it an invaluable intermediate in the synthesis of pharmaceuticals, particularly anti-cancer and anti-inflammatory drugs, as well as agrochemicals like herbicides and pesticides.[3]

Safety and Handling

As a halogenated organic compound, this compound must be handled with appropriate care. It is classified as an irritant.[4][5]

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Measures: Always handle in a well-ventilated fume hood. Wear suitable protective clothing, gloves, and eye/face protection (S36/37/39).[4][5] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice (S26).[4][5]

Conclusion

This compound is more than a simple chemical; it is a precisely designed synthetic tool. Its physicochemical properties—a low melting point, solubility in organic solvents, and distinct spectroscopic fingerprint—make it straightforward to characterize and handle. However, its true power lies in its differential reactivity, which enables chemists to perform selective, high-yield cross-coupling reactions. This capability is fundamental to the efficient construction of complex molecules, solidifying its role as a key intermediate in the pharmaceutical, agrochemical, and material science industries. A thorough understanding of the properties and protocols outlined in this guide is essential for any scientist looking to leverage this versatile compound in their research and development endeavors.

References

An In-Depth Technical Guide to 4-Chloro-2-iodo-1-methoxybenzene for Advanced Synthesis

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-chloro-2-iodo-1-methoxybenzene , a key halogenated anisole derivative. With the confirmed IUPAC name of 4-chloro-2-iodo-1-methoxybenzene , this compound serves as a pivotal intermediate in advanced organic synthesis, particularly in the construction of complex molecular architectures for pharmaceutical and agrochemical applications.[1] This document delineates its structural and physicochemical properties, provides detailed synthetic protocols, and explores its application in palladium-catalyzed cross-coupling reactions, supported by mechanistic insights and spectroscopic data.

Compound Profile and Physicochemical Properties

4-Chloro-2-iodo-1-methoxybenzene is a disubstituted anisole possessing both a chloro and an iodo substituent on the benzene ring. This unique substitution pattern imparts differential reactivity, making it a valuable building block for selective chemical transformations.

Structure:

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 4-Chloro-2-iodo-1-methoxybenzene

| Property | Value | Source |

| IUPAC Name | 4-chloro-2-iodo-1-methoxybenzene | [2] |

| CAS Number | 52807-27-9 | [2] |

| Molecular Formula | C₇H₆ClIO | [2] |

| Molecular Weight | 268.48 g/mol | [2] |

| Appearance | White or colorless to orange to green powder, lump, or clear liquid | |

| Melting Point | 48 °C | |

| Boiling Point | 133-135 °C at 15 mmHg | |

| Density | 1.84 g/cm³ | |

| Solubility | Soluble in methanol | |

| InChI Key | CXXXAGIYCFOGHA-UHFFFAOYSA-N | [2] |

Synthesis of 4-Chloro-2-iodo-1-methoxybenzene

The synthesis of 4-chloro-2-iodo-1-methoxybenzene can be approached through two primary routes: electrophilic iodination of a pre-existing chloroanisole or a Sandmeyer reaction from a corresponding aniline. The choice of route depends on the availability of starting materials and desired regioselectivity.

Route 1: Electrophilic Iodination of 4-Chloroanisole

This method involves the direct iodination of 4-chloroanisole. The methoxy group is an ortho-, para-director. Since the para position is blocked by the chlorine atom, the iodination is directed to the ortho position. Various iodinating reagents can be employed. A common and effective method utilizes iodine in the presence of an oxidizing agent.

Protocol: Ortho-Iodination of 4-Chloroanisole

Materials:

-

4-Chloroanisole

-

Iodine (I₂)

-

Periodic acid dihydrate (H₅IO₆)

-

Glacial acetic acid

-

Sulfuric acid (concentrated)

-

Acetone

-

Sodium bisulfite solution (18% w/w)

-

Deionized water

Procedure:

-

In a three-necked flask equipped with a reflux condenser, thermometer, and magnetic stirrer, charge 4-chloroanisole (0.1 mol), periodic acid dihydrate (0.0215 mol), and iodine (0.0402 mol).

-

Add a solution of concentrated sulfuric acid (3 mL) and water (20 mL) in glacial acetic acid (100 mL).[3]

-

Heat the resulting purple solution to 65-70 °C with stirring for approximately 1-2 hours, or until the color of iodine disappears, indicating the consumption of elemental iodine.[3]

-

Cool the reaction mixture to room temperature and pour it into approximately 250 mL of water.

-

Quench any remaining iodine by adding a few drops of 18% sodium bisulfite solution until the yellow color dissipates.

-

The crude product may precipitate as a solid. Collect the solid by filtration and wash thoroughly with water.

-

For purification, recrystallize the crude solid from a minimal amount of boiling acetone. Cool the solution to room temperature and then in a refrigerator to maximize crystal formation.[3]

-

Collect the purified crystals of 4-chloro-2-iodoanisole by filtration and dry under vacuum.

Causality of Experimental Choices:

-

Periodic acid is used as an oxidizing agent to regenerate the active iodinating species from the iodide formed during the reaction, thus allowing for the use of elemental iodine more efficiently.[3]

-

Acetic acid serves as a polar protic solvent that can dissolve the reactants and facilitate the electrophilic aromatic substitution.

-

Sulfuric acid acts as a catalyst, increasing the electrophilicity of the iodinating agent.

-

Recrystallization from acetone is an effective method for purifying the solid product, separating it from unreacted starting materials and byproducts.[3]

Route 2: Sandmeyer Reaction of 4-Chloro-2-methoxyaniline

An alternative and often highly regioselective route is the Sandmeyer reaction, starting from 4-chloro-2-methoxyaniline.[4][5] This multi-step process involves the diazotization of the primary amine followed by the introduction of iodine.

Protocol: Sandmeyer Reaction

Materials:

-

Concentrated hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

Diethyl ether or Dichloromethane

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure: Step A: Diazotization

-

In a flask, suspend 4-chloro-2-methoxyaniline (1 eq) in a mixture of concentrated HCl (3 eq) and water.

-

Cool the suspension to 0-5 °C in an ice-water bath with vigorous stirring.

-

Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the cooled amine suspension, ensuring the temperature remains below 5 °C. Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

Step B: Iodination

-

In a separate beaker, dissolve potassium iodide (1.5 eq) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. Nitrogen gas evolution should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

Cool the mixture to room temperature.

Step C: Work-up and Purification

-

Extract the aqueous mixture with diethyl ether or dichloromethane (3 x volume of the aqueous phase).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization.

Self-Validating System: The success of the diazotization step can be qualitatively checked by adding a small drop of the solution to a solution of 2-naphthol in NaOH; the formation of a vibrant red-orange azo dye indicates the presence of the diazonium salt. The completion of the iodination is marked by the cessation of nitrogen gas evolution.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The differential reactivity of the C-I and C-Cl bonds in 4-chloro-2-iodo-1-methoxybenzene makes it an excellent substrate for sequential, site-selective cross-coupling reactions. The carbon-iodine bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the carbon-chlorine bond.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide.

Mechanism Overview: The catalytic cycle involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-iodide bond.

-

Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center.

-

Reductive Elimination: The two organic fragments are coupled, and the Pd(0) catalyst is regenerated.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

A suitable phosphine ligand (e.g., SPhos, XPhos) if using Pd(OAc)₂

-

Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

-

Toluene and Water, or Dioxane and Water (degassed)

-

Ethyl acetate

-

Brine

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and ligand if required.

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add degassed solvent (e.g., a 4:1 mixture of Toluene:Water, 5 mL).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, a key reaction for synthesizing arylalkynes.

Mechanism Overview: This reaction typically involves two interconnected catalytic cycles, one for palladium and one for copper.

-

Palladium Cycle: Similar to the Suzuki coupling, it starts with oxidative addition of the aryl iodide to Pd(0).

-

Copper Cycle: Copper(I) reacts with the terminal alkyne to form a copper acetylide, which is more nucleophilic.

-

Transmetalation: The acetylide group is transferred from copper to the palladium complex.

-

Reductive Elimination: The aryl and alkynyl groups couple, regenerating the Pd(0) catalyst.

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Protocol: Sonogashira Coupling with Phenylacetylene

Materials:

-

This compound

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N) or Diisopropylamine (DIPA) (degassed)

-

Tetrahydrofuran (THF), anhydrous and degassed

-

Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add anhydrous, degassed THF (5 mL) and degassed triethylamine (2.0 mmol).

-

Add phenylacetylene (1.1 mmol) via syringe.

-

Stir the reaction mixture at room temperature for 6-24 hours, monitoring by TLC or GC-MS.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of 4-chloro-2-iodo-1-methoxybenzene.

Table 2: Spectroscopic Data for 4-Chloro-2-iodo-1-methoxybenzene

| Technique | Data |

| ¹H NMR | The spectrum will show three signals in the aromatic region corresponding to the three non-equivalent aromatic protons, and a singlet in the aliphatic region for the methoxy group protons. Expected chemical shifts (δ, ppm) in CDCl₃: ~7.6 (d, 1H, H-3), ~7.2 (dd, 1H, H-5), ~6.7 (d, 1H, H-6), ~3.9 (s, 3H, OCH₃). Coupling constants will be consistent with ortho and meta coupling. |

| ¹³C NMR | The spectrum will show seven distinct signals: six for the aromatic carbons and one for the methoxy carbon. Expected chemical shifts (δ, ppm) in CDCl₃: ~157 (C-1, C-O), ~139 (C-3), ~130 (C-5), ~128 (C-4, C-Cl), ~112 (C-6), ~86 (C-2, C-I), ~56 (OCH₃). |

| FTIR (cm⁻¹) | The spectrum will exhibit characteristic peaks for C-H stretching of the aromatic ring (~3100-3000 cm⁻¹), C-H stretching of the methoxy group (~2950-2850 cm⁻¹), C=C aromatic stretching (~1600-1450 cm⁻¹), C-O-C asymmetric and symmetric stretching (~1250 and ~1030 cm⁻¹), and C-Cl stretching (~800-600 cm⁻¹).[2] |

| Mass Spec (EI) | The mass spectrum will show a molecular ion peak (M⁺) at m/z = 268, with a characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% intensity of M⁺). Key fragmentation patterns would likely involve the loss of a methyl radical (M-15) and a CO group (M-28). |

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as an irritant, causing skin and serious eye irritation.[2] May cause respiratory irritation.[2] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. It is also noted to be light-sensitive, so it should be stored in a dark place.

Conclusion

4-Chloro-2-iodo-1-methoxybenzene is a highly valuable and versatile building block in modern organic synthesis. Its distinct halogen substitution allows for selective, sequential functionalization through well-established cross-coupling methodologies like the Suzuki-Miyaura and Sonogashira reactions. The detailed protocols and characterization data provided in this guide offer a robust framework for its synthesis and application, empowering researchers in the fields of drug discovery and materials science to construct complex molecular targets with precision and efficiency.

References

- 1. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C7H6ClIO | CID 2800978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. scbt.com [scbt.com]

- 5. 4-Chloro-2-methoxyaniline | 93-50-5 [sigmaaldrich.com]

A Technical Guide to 4-Chloro-2-iodoanisole: Properties, Synthesis, and Applications

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, halogenated aromatic compounds serve as indispensable building blocks. Their unique electronic properties and reactivity profiles enable the construction of complex molecular architectures that are often central to the function of pharmaceuticals and agrochemicals. Among these, 4-Chloro-2-iodoanisole (CAS No: 52807-27-9) emerges as a particularly valuable intermediate. This disubstituted anisole derivative, featuring both a chloro and an iodo group, offers orthogonal reactivity that can be selectively exploited in various cross-coupling and functionalization reactions.

This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. We will delve into its core molecular structure and physicochemical properties, present a detailed, field-proven protocol for its synthesis, explore its chemical reactivity and key applications, and outline essential safety and handling procedures. The insights herein are grounded in established chemical principles and authoritative sources to ensure technical accuracy and practical utility.

Molecular Identity and Physicochemical Properties

Nomenclature and Chemical Identifiers

Correctly identifying a chemical entity is the foundation of reproducible science. This compound is known by several synonyms, and its identity is unequivocally confirmed by its CAS registry number and structural codes.

-

Systematic IUPAC Name: 4-chloro-2-iodo-1-methoxybenzene[1]

-

Common Synonyms: this compound, 5-Chloro-2-methoxyiodobenzene, 2-Iodo-4-chloroanisole[1]

-

CAS Number: 52807-27-9[1]

-

Molecular Formula: C₇H₆ClIO[1]

-

InChIKey: CXXXAGIYCFOGHA-UHFFFAOYSA-N[1]

-

Canonical SMILES: COC1=C(C=C(C=C1)Cl)I[1]

Molecular Structure

The structure of this compound consists of a central benzene ring substituted with three key functional groups. The interplay between the electron-donating methoxy group and the electron-withdrawing, ortho-, para-directing halogen atoms defines its chemical behavior.

Caption: Conceptual diagram of this compound's functional components.

Physicochemical Data Summary

The physical properties of this compound have been reported with some variability, which may depend on the purity and physical state of the sample. It is often described as a pale yellow liquid or a low-melting solid.

| Property | Value | Source(s) |

| Molecular Weight | 268.48 g/mol | [1] |

| Appearance | Pale Yellow Liquid to White/Orange/Green Powder or Lump | N/A |

| Melting Point | 45-49 °C | N/A |

| Boiling Point | 133-135 °C (at 15 mmHg) | N/A |

| Density | ~1.84 g/cm³ | N/A |

| Solubility | Soluble in methanol, ethanol, ether, acetone. Insoluble in water. | N/A |

| Sensitivity | Light Sensitive | N/A |

Synthesis via Regioselective Iodination

While multiple pathways to halogenated aromatics exist, a reliable and high-yielding synthesis of this compound can be achieved through the direct electrophilic iodination of its precursor, 4-chloroanisole. The methoxy group is a strong activating group that directs electrophiles to the ortho and para positions. Since the para position is blocked by the chlorine atom, iodination is strongly directed to the ortho position (C2).

The use of N-Iodosuccinimide (NIS) with a catalytic amount of a strong acid like trifluoroacetic acid (TFA) is an effective and mild method for this transformation.[2] The acid catalyst activates the NIS, generating a more potent electrophilic iodine species, likely iodine trifluoroacetate, in situ.[2]

Representative Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Experimental Protocol (Representative)

Disclaimer: This protocol is a representative procedure adapted from established methods for the iodination of electron-rich aromatics.[2] Researchers should perform their own risk assessment and optimization.

-

Objective: To synthesize this compound from 4-chloroanisole.

-

Reagents & Materials:

-

4-Chloroanisole (1.0 eq)

-

N-Iodosuccinimide (NIS) (1.05 - 1.1 eq)

-

Trifluoroacetic acid (TFA) (0.1 eq)

-

Acetonitrile (CH₃CN), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate and Hexanes for chromatography

-

Round-bottom flask, magnetic stirrer, TLC plates, separatory funnel, rotary evaporator, column chromatography setup.

-

-

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-chloroanisole (1.0 eq). Dissolve it in a suitable volume of anhydrous acetonitrile (e.g., 0.2 M concentration).

-

Reagent Addition: To the stirred solution, add N-Iodosuccinimide (1.05 eq) in one portion at room temperature.

-

Catalyst Addition & Reaction: Slowly add trifluoroacetic acid (0.1 eq) to the mixture. The reaction is typically exothermic and may change color. Allow the reaction to stir at room temperature.

-

Causality Insight: TFA protonates the succinimide nitrogen of NIS, making the iodine atom significantly more electrophilic and capable of attacking the activated aromatic ring. Acetonitrile is chosen as it is a polar aprotic solvent that effectively dissolves the reactants without participating in the reaction.

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (4-chloroanisole) is consumed. This typically occurs within 1-4 hours.

-

Workup - Quenching: Upon completion, pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium thiosulfate. Shake well until the orange/brown color of any residual iodine disappears.

-

Causality Insight: Sodium thiosulfate is a reducing agent that quenches any unreacted NIS and elemental iodine, converting them to iodide (I⁻), which is water-soluble and easily removed.

-

-

Workup - Extraction: Extract the aqueous layer with ethyl acetate (3x volumes). Combine the organic layers.

-

Workup - Washing: Wash the combined organic layers sequentially with water and then with a saturated brine solution.

-

Causality Insight: The brine wash helps to remove residual water from the organic layer, initiating the drying process.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford pure this compound.

-

Chemical Reactivity and Applications

The synthetic utility of this compound stems from the differential reactivity of the C-I and C-Cl bonds. The C-I bond is weaker and more polarizable, making it the primary site for oxidative addition in transition-metal-catalyzed cross-coupling reactions.

-

Cross-Coupling Reactions: This compound is an excellent substrate for Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. The iodine atom can be selectively replaced, leaving the chlorine atom intact for subsequent transformations, enabling iterative cross-coupling strategies. This selectivity is invaluable for building molecular complexity in a controlled manner.

-

Grignard Reagent Formation: The C-I bond can undergo metal-halogen exchange with magnesium to form a Grignard reagent.[3] This creates a powerful nucleophilic carbon center that can react with a wide range of electrophiles, such as aldehydes, ketones, and esters.

-

Pharmaceutical and Agrochemical Synthesis: As a versatile building block, it is a key intermediate in the synthesis of numerous bioactive molecules, including potential anti-cancer and anti-inflammatory agents. Its structural motif is found in various developmental drug candidates and patented chemical entities.

Spectroscopic Characterization

The identity and purity of synthesized this compound are confirmed using standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the methoxy group singlet. The aromatic region will display a distinct splitting pattern consistent with a 1,2,4-trisubstituted benzene ring.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic peaks for C-H (aromatic and aliphatic), C-O (ether), and C-X (halogen) bond vibrations.[1]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to its molecular weight, along with a characteristic isotopic pattern due to the presence of chlorine.

Safety, Handling, and Storage

Proper handling of this compound is crucial to ensure laboratory safety.

-

Hazard Identification: The compound is classified as a warning-level hazard. It is known to cause skin irritation (H315) and serious eye irritation (H319). It may also cause respiratory irritation.

-

Recommended Handling Protocols:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, nitrile gloves, and a lab coat.

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

-

First Aid Measures:

-

In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

In case of skin contact, wash with plenty of soap and water.

-

If inhaled, move the person to fresh air.

-

-

Storage and Disposal:

-

Store in a tightly sealed container in a cool, dry, and dark place to protect from light.

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Conclusion

This compound is a high-value chemical intermediate whose utility is rooted in its distinct structural and electronic properties. The strategic placement of the methoxy, chloro, and iodo groups provides a platform for selective, sequential chemical modifications, making it a powerful tool for constructing complex molecules. A thorough understanding of its properties, synthetic routes, and reactivity, as outlined in this guide, is essential for its effective application in research and development, particularly within the pharmaceutical and agrochemical industries.

References

- 1. This compound | C7H6ClIO | CID 2800978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid [organic-chemistry.org]

- 3. WO2010121904A1 - Process for the iodination of aromatic compounds - Google Patents [patents.google.com]

Foundational Principles: Physicochemical Profile and Solubility Prediction

An In-Depth Technical Guide to the Solubility of 4-Chloro-2-iodoanisole in Organic Solvents

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in pharmaceutical and agrochemical synthesis.[1] Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document moves beyond theoretical principles to offer actionable protocols for both qualitative and quantitative solubility determination. We will explore the physicochemical properties of the molecule to ground our predictions, present a robust experimental framework for generating reliable solubility data, and discuss the practical application of this knowledge in a research and development setting. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's behavior in various organic solvent systems.

Understanding the solubility of a compound begins with a thorough analysis of its molecular structure and resulting physical properties. This compound (C₇H₆ClIO) is a substituted aromatic ether. Its structure dictates its interaction with solvent molecules, governed by the principle of "like dissolves like."[2]

The molecule's key features include:

-

A large, nonpolar aromatic ring: The benzene core, substituted with a chlorine and a large iodine atom, creates a significant nonpolar surface area. This region will readily interact with nonpolar solvents through van der Waals forces.

-

A polar ether group (-OCH₃): The methoxy group introduces a polar C-O bond and a dipole moment, allowing for dipole-dipole interactions with polar solvents. However, it is a weak hydrogen bond acceptor and lacks a hydrogen bond donor.

This duality suggests that this compound will exhibit a range of solubilities depending on the solvent's polarity. We can predict its behavior as follows:

-

High Solubility: Expected in nonpolar aromatic solvents (e.g., toluene, benzene) and halogenated hydrocarbons (e.g., dichloromethane, chloroform) due to similar intermolecular forces. Also likely soluble in polar aprotic solvents (e.g., THF, Ethyl Acetate, Acetone) that can engage in dipole-dipole interactions without the energetic penalty of disrupting a strong hydrogen-bonding network. One supplier explicitly notes its solubility in methanol.[3]

-

Moderate to Low Solubility: Expected in polar protic solvents like ethanol and isopropanol. While the ether can accept hydrogen bonds, the large nonpolar body of the molecule must disrupt the solvent's strong hydrogen-bonding network, which is energetically unfavorable.

-

Insolubility: Expected in highly polar, hydrogen-bonding solvents like water. The energy required to break the strong water-water hydrogen bonds is not compensated by the weak interactions with the solute. This is consistent with the behavior of similar compounds like 4-iodoanisole, which is insoluble in water.[4][5]

A summary of its key properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₆ClIO | [1][6] |

| Molecular Weight | 268.48 g/mol | [6] |

| Appearance | Pale Yellow Liquid | [1] |

| Melting Point | 48 °C | [3] |

| Boiling Point | 133-135 °C (at 15 mmHg) | [3] |

| IUPAC Name | 4-chloro-2-iodo-1-methoxybenzene |[6] |

Experimental Workflow I: Rapid Qualitative Solubility Assessment

For many applications, such as selecting a solvent for thin-layer chromatography (TLC) or a preliminary reaction screen, a rapid, qualitative assessment is sufficient. This protocol provides a systematic approach to determine if a compound is soluble, partially soluble, or insoluble in a given solvent.[7][8]

Causality in Experimental Design

The choice of using a small, fixed ratio of solute to solvent (e.g., ~25 mg in 0.75 mL) provides a consistent baseline for comparison across different solvents.[7] Vigorous shaking is essential to break up solute aggregates and maximize the surface area available for solvation, ensuring that the observation is not limited by poor mixing kinetics.

Step-by-Step Protocol

-

Preparation: Aliquot approximately 25 mg of this compound into a clean, dry 1-dram vial or small test tube.

-

Solvent Addition: Add 0.75 mL of the chosen organic solvent to the vial in three 0.25 mL portions.

-

Agitation: After each addition, cap the vial and shake vigorously for 30 seconds. Observe the solution against a contrasting background.

-

Observation:

-

Soluble: The solid completely dissolves, leaving a clear, homogenous solution with no visible particles.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain, even after vigorous shaking. The solution may appear cloudy.

-

Insoluble: The solid does not appear to dissolve at all, and particles remain suspended or settled at the bottom.[9]

-

-

Recording: Record the observation for each solvent tested.

Caption: Workflow for qualitative solubility assessment.

Experimental Workflow II: Quantitative Solubility Determination via the Shake-Flask Method

For applications requiring precise concentration data, such as process chemistry, formulation development, or physicochemical modeling, a quantitative method is necessary. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.[2]

Trustworthiness Through Self-Validation

This protocol is designed to be self-validating by ensuring that a true equilibrium is reached and accurately measured. Key validation points include:

-

Excess Solid: The presence of undissolved solid throughout the experiment confirms that the solution is saturated.

-

Equilibration Time: Allowing sufficient time (24-72 hours) with constant agitation ensures the system reaches thermodynamic equilibrium. This can be verified by taking measurements at different time points (e.g., 24h and 48h) and confirming the solubility value does not change.

-

Temperature Control: A constant temperature is paramount, as solubility is highly temperature-dependent. Using a temperature-controlled incubator or water bath is non-negotiable for accurate results.[2]

-

Filtration: Using a sub-micron syringe filter (e.g., 0.22 µm PTFE) is critical to remove all undissolved microparticulates, which would otherwise lead to an overestimation of solubility.

Step-by-Step Protocol

-

Preparation: Add an excess amount of this compound (e.g., 100 mg) to a 4-mL glass vial. The amount should be enough to ensure that solid material remains undissolved at equilibrium.

-

Solvent Addition: Add a known volume of the desired solvent (e.g., 2.0 mL).

-

Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25 °C). Agitate the vial for at least 24 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed in the incubator for at least 2 hours to let the excess solid settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a glass syringe. Avoid disturbing the solid at the bottom.

-

Filtration: Immediately attach a 0.22 µm chemical-resistant syringe filter (e.g., PTFE) to the syringe and filter the solution into a clean, pre-weighed analysis vial. This step is critical to remove any remaining solid particles.

-

Analysis:

-

Accurately determine the concentration of this compound in the filtered sample using a pre-calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative Nuclear Magnetic Resonance (qNMR).

-

Prepare a calibration curve using standards of known concentrations to ensure analytical accuracy.

-

-

Calculation: Convert the measured concentration into the desired units (e.g., mg/mL, mol/L, or g/100g ).

Caption: Workflow for quantitative shake-flask solubility determination.

Data Presentation and Application

The data generated from the quantitative protocol should be compiled into a clear, structured table for easy comparison. This data is invaluable for making informed decisions in the laboratory.

Table 2: Hypothetical Solubility Data for this compound at 25 °C

| Solvent | Solvent Class | Predicted Solubility | Quantitative Solubility (mg/mL) |

|---|---|---|---|

| Hexane | Nonpolar | Moderate | Experimental Value |

| Toluene | Aromatic | High | Experimental Value |

| Dichloromethane | Halogenated | High | Experimental Value |

| Diethyl Ether | Ether | High | Experimental Value |

| Ethyl Acetate | Ester | High | Experimental Value |

| Acetone | Ketone | High | Experimental Value |

| Acetonitrile | Nitrile | Moderate | Experimental Value |

| Methanol | Polar Protic | Moderate | Experimental Value |

| Water | Polar Protic | Insoluble | Experimental Value |

Practical Applications:

-

Reaction Chemistry: A chemist can use this table to select a solvent that will fully dissolve both this compound and other reagents at the desired reaction temperature, ensuring a homogenous reaction mixture. For example, high solubility in toluene makes it an excellent candidate for Suzuki or Heck cross-coupling reactions.

-

Purification: Knowledge of differential solubility is the cornerstone of recrystallization. To purify this compound, one would seek a solvent system where it is highly soluble at an elevated temperature but poorly soluble at low temperatures (e.g., a toluene/hexane mixture).

-

Formulation: In drug development, solubility data is critical for creating stable liquid formulations. Understanding the solubility limit in various pharmaceutically acceptable solvents is a required first step.

References

- 1. chemimpex.com [chemimpex.com]

- 2. youtube.com [youtube.com]

- 3. This compound CAS#: 52807-27-9 [amp.chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. 4-Iodoanisole | 696-62-8 [chemicalbook.com]

- 6. This compound | C7H6ClIO | CID 2800978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.ws [chem.ws]

A Technical Guide to 4-Chloro-2-iodoanisole: Synthesis, Reactivity, and Applications in Modern Organic Chemistry

Abstract

4-Chloro-2-iodoanisole, a di-halogenated aromatic compound, has emerged as a cornerstone building block in contemporary organic synthesis. Its utility is primarily derived from the differential reactivity of its two halogen substituents, iodine and chlorine, within a single molecular framework. This "orthogonal" reactivity allows for selective, stepwise functionalization, making it an invaluable intermediate in the synthesis of complex molecules. This guide provides a comprehensive overview of this compound, detailing its synthesis, physicochemical properties, and its pivotal role in palladium-catalyzed cross-coupling reactions. It offers field-proven insights and detailed protocols for its application in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, which are fundamental to modern drug discovery and materials science.[1]

Introduction: A Molecule of Strategic Importance

This compound (also known as 4-chloro-2-iodo-1-methoxybenzene) is a versatile chemical intermediate whose significance lies in its structural design.[1] The presence of an iodo group ortho to the methoxy substituent and a chloro group para to it provides a unique platform for sequential chemical modifications. In the landscape of complex molecule synthesis, particularly for pharmaceutical agents and agrochemicals, the ability to introduce different molecular fragments at specific positions in a controlled manner is paramount.[1][2]

The key to its utility is the significant difference in bond strength and reactivity between the Carbon-Iodine (C-I) and Carbon-Chlorine (C-Cl) bonds. The C-I bond is considerably weaker and thus more susceptible to oxidative addition by transition metal catalysts, such as palladium.[3] This allows chemists to perform reactions selectively at the 2-position while leaving the chloro-substituted 4-position available for a subsequent, different transformation under more forcing conditions. This strategic advantage makes this compound a preferred starting material for constructing highly substituted aromatic rings found in many bioactive compounds.[1][4]

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a reagent is critical for its effective use and storage. This compound is typically a pale yellow liquid or a low-melting solid.[1][5]

| Property | Value | Source(s) |

| CAS Number | 52807-27-9 | [1][6] |

| Molecular Formula | C₇H₆ClIO | [1][7] |

| Molecular Weight | 268.48 g/mol | [1][6] |

| Appearance | Pale Yellow Liquid / White to Orange Powder | [1][5][8] |

| Melting Point | 48 °C | [5] |

| Boiling Point | 133-135 °C at 15 mmHg | [1][5] |

| Density | 1.84 g/cm³ | [5][8] |

| Solubility | Soluble in methanol and other organic solvents | [5][8] |

| Storage Conditions | 0-8°C, Keep in dark place, Sealed in dry | [1][5][8] |

Spectroscopic data is available for structural confirmation, including 1H NMR, IR, and Raman spectra, which can be accessed through public databases like PubChem.[6]

Synthesis of this compound

The most direct and common method for preparing this compound is the electrophilic iodination of the readily available starting material, 4-chloroanisole. The methoxy group is an ortho-, para-directing activating group, and since the para position is blocked by chlorine, electrophilic substitution is strongly directed to the ortho position.

Various iodinating reagents can be employed. A common and effective method involves the use of elemental iodine (I₂) in the presence of a silver salt, such as silver sulfate (Ag₂SO₄), which activates the iodine to generate a more potent electrophilic species.[9]

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis via Electrophilic Iodination

This protocol is a representative procedure adapted from general methods for the iodination of activated aromatic compounds.[9]

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-chloroanisole (1.0 eq.).

-

Dissolution: Dissolve the starting material in a suitable anhydrous solvent, such as dichloromethane (DCM).

-

Reagent Addition: Add silver sulfate (Ag₂SO₄, 1.1 eq.) to the solution, followed by the portion-wise addition of elemental iodine (I₂, 1.1 eq.) at room temperature. The reaction mixture should be protected from light.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove silver salts.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) to afford pure this compound.

The Principle of Orthogonal Reactivity in Cross-Coupling

The synthetic power of this compound is unlocked in palladium-catalyzed cross-coupling reactions. The selection of which C-X bond reacts is governed by the relative rates of the oxidative addition step in the catalytic cycle.

The order of reactivity for aryl halides in oxidative addition to Pd(0) is: I > Br > OTf >> Cl .[3]

This established reactivity hierarchy is the causal basis for the selectivity observed. The C-I bond of this compound will readily undergo oxidative addition with a Pd(0) catalyst under mild conditions, while the C-Cl bond remains unreactive. This allows for the precise and selective formation of a new bond at the C2 position.

Key Transformations and Applications

The selective reactivity of this compound makes it an ideal substrate for a variety of powerful bond-forming reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron species with an organohalide.[10] Using this compound, biaryl structures can be synthesized selectively at the 2-position.[11][12]

Caption: Catalytic cycle for the Suzuki-Miyaura reaction.

This is a general protocol based on established methods for aryl iodides.[12][13]

-

Setup: In a reaction vessel, combine this compound (1.0 eq.), the desired boronic acid or boronate ester (1.2-1.5 eq.), and a suitable base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq.).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.

-

Solvent: Add a degassed solvent mixture, typically toluene/water, dioxane/water, or DMF.[12]

-

Reaction: Heat the mixture under an inert atmosphere at a temperature ranging from 80-110 °C until the starting material is consumed (monitored by TLC or LC-MS).

-

Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a critical transformation for accessing enyne and arylalkyne motifs.[3] this compound's ability to participate in this reaction is explicitly noted as one of its key applications.[1]

Caption: Catalytic cycles for the Sonogashira coupling.

This protocol is a representative procedure for coupling aryl iodides.[14][15]

-

Setup: To a reaction flask, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-10 mol%).

-

Solvent and Base: Add a degassed solvent such as THF or DMF, followed by a suitable amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 eq.), which also acts as a solvent.

-

Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq.) via syringe.

-

Reaction: Stir the mixture under an inert atmosphere at room temperature or with gentle heating (40-60 °C) until the reaction is complete.

-

Workup: Dilute the reaction mixture with water and extract with an organic solvent.

-

Purification: Wash the combined organic layers with saturated NH₄Cl solution (to remove copper salts) and brine. Dry, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides.[16][17] This reaction is crucial for installing nitrogen-containing functional groups, which are ubiquitous in pharmaceuticals.[18]

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

This protocol is based on modern methods using specialized ligands.[16][19]

-

Setup: In a glovebox or under an inert atmosphere, charge a reaction vial with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.4-2.0 eq.).

-

Reagent Addition: Add this compound (1.0 eq.) and the desired primary or secondary amine (1.1-1.3 eq.).

-

Solvent: Add a degassed, anhydrous solvent such as toluene or dioxane.

-

Reaction: Seal the vial and heat the mixture to 80-110 °C with stirring for the required time (typically 2-24 hours).

-

Workup: After cooling, quench the reaction with water and extract with an organic solvent.

-

Purification: Wash the organic phase, dry, concentrate, and purify the product by column chromatography.

Conclusion

This compound is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. Its built-in orthogonal reactivity provides chemists with a reliable and versatile tool for the controlled, stepwise assembly of complex aromatic structures. The ability to selectively functionalize the C-I bond via cornerstone reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, while preserving the C-Cl bond for future transformations, solidifies its role as a high-value building block in the relentless pursuit of novel therapeutics and advanced materials. As the demand for molecular complexity grows, the strategic application of such well-designed synthons will continue to accelerate innovation across the chemical sciences.[20][21]

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. drughunter.com [drughunter.com]

- 5. This compound CAS#: 52807-27-9 [amp.chemicalbook.com]

- 6. This compound | C7H6ClIO | CID 2800978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - this compound (C7H6ClIO) [pubchemlite.lcsb.uni.lu]

- 8. chembk.com [chembk.com]

- 9. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 13. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 14. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 20. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

An In-depth Technical Guide to the Synthesis and Properties of 4-Chloro-2-iodoanisole

Introduction: The Significance of a Doubly Halogenated Anisole Derivative

4-Chloro-2-iodoanisole is a halogenated aromatic ether that has garnered significant interest in the fields of organic synthesis and medicinal chemistry.[1] Its unique substitution pattern, featuring both a chloro and an iodo group on the anisole scaffold, renders it a valuable intermediate for the construction of more complex molecular architectures. The differential reactivity of the C-I and C-Cl bonds allows for selective functionalization, making it a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of a plausible first synthesis of this compound, grounded in fundamental principles of organic chemistry, along with its key physicochemical properties and characterization data.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₆ClIO | PubChem[2] |

| Molecular Weight | 268.48 g/mol | PubChem[2] |

| Appearance | White or Colorless to Orange to Green crystal powder | ChemBK[3] |

| Melting Point | 48 °C | ChemBK[3] |

| Boiling Point | 133-135 °C at 15 mmHg | Parchem[4] |

| Density | 1.84 g/cm³ | ChemBK[3] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, ether, and acetone. | ChemBK[3] |

| CAS Number | 52807-27-9 | PubChem[2] |

A Plausible First Synthesis: Electrophilic Iodination of 4-Chloroanisole

The methoxy group (-OCH₃) of the anisole ring is a potent activating group and an ortho, para-director in electrophilic aromatic substitution.[5] Since the para position is already occupied by the chloro substituent in 4-chloroanisole, the incoming electrophile is predominantly directed to the ortho position.

Overall Synthetic Workflow

The proposed synthesis is a two-step process, starting from the commercially available p-chlorophenol.

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 4-Chloroanisole from p-Chlorophenol

The initial step involves the methylation of p-chlorophenol. A common and industrially relevant method for this transformation is the Williamson ether synthesis, utilizing a methylating agent such as dimethyl sulfate in the presence of a base.[6]

Protocol:

-

To a solution of p-chlorophenol in a suitable solvent (e.g., acetone, ethanol), add a stoichiometric amount of a base (e.g., sodium hydroxide, potassium carbonate) to generate the corresponding phenoxide.

-

Slowly add dimethyl sulfate to the reaction mixture with stirring.

-

Heat the reaction mixture under reflux for several hours until the reaction is complete (monitored by TLC).

-

After cooling, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., diethyl ether, dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4-chloroanisole.

-

Purify the crude product by distillation.

Step 2: Iodination of 4-Chloroanisole

The second and final step is the regioselective iodination of 4-chloroanisole. Direct iodination of aromatic compounds can be challenging due to the low electrophilicity of iodine.[7] Therefore, an oxidizing agent is typically employed to generate a more potent iodinating species, such as the iodonium ion (I⁺). A common method involves the use of molecular iodine in the presence of an oxidizing agent like nitric acid or hydrogen peroxide. Another effective method utilizes silver salts, such as silver sulfate, to activate the iodine.[8]

Protocol (using I₂ and an oxidizing agent):

-

Dissolve 4-chloroanisole in a suitable solvent, such as glacial acetic acid or a mixture of ethanol and sulfuric acid.

-

Add powdered iodine to the solution.

-

Slowly add an oxidizing agent (e.g., concentrated nitric acid or 30% hydrogen peroxide) portion-wise while maintaining the reaction temperature.

-

Stir the reaction mixture at room temperature or with gentle heating for several hours until the starting material is consumed.

-

Pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench any unreacted iodine.

-

Extract the product with an organic solvent.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude this compound can be purified by recrystallization or column chromatography.

Reaction Mechanism: Electrophilic Aromatic Substitution

The iodination of 4-chloroanisole proceeds via a classical electrophilic aromatic substitution (EAS) mechanism.[9][10]

Caption: Mechanism of electrophilic iodination of 4-chloroanisole.

Characterization Data

The identity and purity of the synthesized this compound would be confirmed by a suite of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the aromatic protons and the methoxy group protons, with coupling patterns and chemical shifts consistent with the 2,4-disubstituted pattern.

-

¹³C NMR would display the expected number of signals for the seven carbon atoms in the molecule, with chemical shifts influenced by the attached substituents.

-

-